molecular formula C10H8N2O2 B1588920 4,4'-Dihydroxy-2,2'-bipyridine CAS No. 90770-88-0

4,4'-Dihydroxy-2,2'-bipyridine

Cat. No.: B1588920
CAS No.: 90770-88-0
M. Wt: 188.18 g/mol
InChI Key: JHDFNETXVFHWEE-UHFFFAOYSA-N
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Description

4,4’-Dihydroxy-2,2’-bipyridine (CAS No. 90770-88-0) is a chemical compound with the molecular formula C10H8N2O2 . It is used in the method for preparing ginkgo biloba polyprenol metal complex with light control activity .


Synthesis Analysis

The synthesis of 4,4’-Dihydroxy-2,2’-bipyridine has been reported in several studies. For instance, a complex [Mn (DHTA) (bipy)0.5] was hydrothermally synthesized . Another study reported the synthesis of the complex [Ru (bpy (OH)2)3]2+ (bpy (OH)2 = 4,4′-dihydroxy-2,2′-bipyridine) containing ligands that can be readily deprotonated .


Molecular Structure Analysis

The molecular structure of 4,4’-Dihydroxy-2,2’-bipyridine has been analyzed in several studies. For instance, a study reported that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position . Another study synthesized the complex [Ru (bpy (OH)2)3]2+ and performed a thorough analysis of the structural and electronic properties of the complex in both the protonated and deprotonated state .


Chemical Reactions Analysis

The chemical reactions involving 4,4’-Dihydroxy-2,2’-bipyridine have been studied. For example, a study reported the efficient evolution of CO-free hydrogen by the decomposition of formic acid using an iridium catalyst with 4,4′-dihydroxy-2,2′-bipyridine as a ligand .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dihydroxy-2,2’-bipyridine have been reported. It has a boiling point of 605.3±55.0 °C (Predicted), a density of 1.363±0.06 g/cm3 (Predicted), and a pKa of 4.57±0.18 (Predicted) .

Scientific Research Applications

Crystal Engineering and Solid-State Forms

4,4'-Dihydroxy-2,2'-bipyridine demonstrates significant utility in crystal engineering and solid-state chemistry. A study by Braun et al. (2021) revealed the crystalization of multiple solid-state forms of 4,4'-bipyridine, including anhydrate, dihydrate, and various solvates. This versatility in solid-state forms is attributed to the conformational flexibility and exposed nitrogen atoms of the 4,4'-bipyridine, making it a valuable component in crystal engineering (Braun, Hald, Kahlenberg, & Griesser, 2021).

Electrochromic and Redox-Active Applications

Mono- and di-quaternized derivatives of 4,4'-bipyridine are extensively used for their redox activity and electrochromic properties. Papadakis (2019) highlighted the multifunctional nature of these derivatives, particularly in producing chromic materials responsive to different solvents and environmental conditions. Such properties make 4,4'-bipyridine derivatives integral in novel material applications (Papadakis, 2019).

Photophysical and Photochemical Properties

Functionalized 4,4'-bipyridine complexes, such as those with Ir(III), have been synthesized and studied for their photophysical and photochemical properties. Research by Wu et al. (2015) explored the potential applications of these complexes in pH sensing and cell imaging, underscoring the compound's significance in photophysical research (Wu, Mu, Wang, Chen, Jensen, Yi, & Li, 2015).

Applications in Solar Energy Conversion

In the field of solar energy, this compound derivatives have been utilized in dye-sensitized solar cells. Kuang et al. (2006) reported the development of heteroleptic ruthenium complexes incorporating 4,4'-bipyridine, demonstrating their high molar extinction coefficient and efficiency in solar light harvesting (Kuang, Ito, Wenger, Klein, Moser, Humphry-Baker, Zakeeruddin, & Grätzel, 2006).

Catalytic Applications

The compound's utility extends to catalysis as well. Himeda et al. (2011) explored the use of this compound in rhodium and ruthenium catalysts for the interconversion between formic acid and H2/CO2. This research points to potential applications in CO2 fixation and H2 storage, vital for sustainable energy solutions (Himeda, Miyazawa, & Hirose, 2011).

Mechanism of Action

Target of Action

The primary target of 4,4’-Dihydroxy-2,2’-bipyridine is the iridium catalyst . This compound acts as a ligand, binding to the iridium catalyst and facilitating the decomposition of formic acid .

Mode of Action

4,4’-Dihydroxy-2,2’-bipyridine interacts with its target, the iridium catalyst, by acting as a ligand . This interaction results in the efficient evolution of CO-free hydrogen by the decomposition of formic acid .

Biochemical Pathways

The primary biochemical pathway affected by 4,4’-Dihydroxy-2,2’-bipyridine is the decomposition of formic acid . This process results in the evolution of CO-free hydrogen . The downstream effect of this pathway is the generation of hydrogen, which can be used as a clean energy source .

Pharmacokinetics

Given its role as a ligand in catalytic reactions, it is likely that its bioavailability is influenced by its ability to bind to the iridium catalyst and participate in the decomposition of formic acid .

Result of Action

The molecular and cellular effects of 4,4’-Dihydroxy-2,2’-bipyridine’s action include the efficient evolution of CO-free hydrogen . This is achieved through the decomposition of formic acid, facilitated by the compound’s interaction with the iridium catalyst .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dihydroxy-2,2’-bipyridine. For instance, the presence of water is necessary for the compound to act as a ligand in the decomposition of formic acid . Additionally, the temperature can affect the catalytic activity of the reaction, with higher temperatures leading to increased turnover frequency .

Safety and Hazards

4,4’-Dihydroxy-2,2’-bipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 4,4’-Dihydroxy-2,2’-bipyridine research could involve its applications in redox flow batteries , and its use in the efficient evolution of CO-free hydrogen by the decomposition of formic acid .

Biochemical Analysis

Biochemical Properties

4,4’-Dihydroxy-2,2’-bipyridine plays a significant role in biochemical reactions. It acts as a ligand in coordination chemistry, forming complexes with various metal ions . These complexes can then participate in a variety of biochemical reactions, including the oxidation of hydroxyl groups

Cellular Effects

The effects of 4,4’-Dihydroxy-2,2’-bipyridine on cells and cellular processes are complex and multifaceted. It has been shown to inhibit tumor cell proliferation , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4,4’-Dihydroxy-2,2’-bipyridine is largely dependent on its interactions with other biomolecules. As a ligand, it can form complexes with metal ions, which can then participate in various biochemical reactions These reactions may involve binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDFNETXVFHWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CC(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472808
Record name 4,4'-DIHYDROXY-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90770-88-0
Record name 4,4'-DIHYDROXY-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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